

BMS-986195 solubility issues and solutions

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Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193

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Technical Support Center: BMS-986195

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986195. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986195 and what is its mechanism of action?

BMS-986195, also known as Branebrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3][4] By irreversibly binding to BTK, BMS-986195 blocks this signaling cascade, making it a promising therapeutic agent for autoimmune diseases and B-cell malignancies.[1][5]

Q2: What are the known solubility characteristics of BMS-986195?

BMS-986195 is a crystalline solid that is practically insoluble in water.[5] Its solubility is pH-dependent and has been reported to be very low in aqueous solutions across a pH range of 1 to 7.4.[5] However, it exhibits higher solubility in organic solvents and simulated intestinal fluids.

Troubleshooting Guide: Solubility Issues

Issue 1: BMS-986195 is not dissolving in my aqueous buffer.

- Cause: BMS-986195 has very low aqueous solubility.[5]
- Solution:
 - Use of Organic Solvents: For in vitro assays, consider preparing a stock solution in an organic solvent such as DMSO or ethanol, and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.
 - pH Adjustment: While the aqueous solubility is generally low, slight adjustments in pH might marginally improve solubility. However, this is unlikely to be a sufficient solution for achieving high concentrations.
 - Formulation Strategies: For in vivo studies or applications requiring higher aqueous concentrations, advanced formulation strategies are necessary.

Issue 2: How can I improve the oral bioavailability of BMS-986195 for preclinical studies?

- Cause: The low aqueous solubility of BMS-986195 is a major hurdle for achieving adequate oral absorption.
- Solution: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like BMS-986195. These include:
 - Amorphous Solid Dispersions (ASDs): This is a common and effective technique for improving the dissolution rate and apparent solubility of BCS Class II compounds.
 - Lipid-Based Formulations: These formulations can enhance drug solubilization in the gastrointestinal tract.
 - Particle Size Reduction: Techniques like nano-milling increase the surface area of the drug, which can improve the dissolution rate.

Quantitative Data Summary

The following tables summarize the known solubility data for BMS-986195.

Table 1: Solubility in Common Solvents

Solvent	Solubility (mg/mL)	Molar Concentration (mM)
DMSO	74	199.77
Ethanol	38	102.58
Water	Insoluble	-

Data sourced from Selleck Chemicals.[\[6\]](#)

Table 2: Solubility in Simulated Intestinal Fluids and Aqueous Buffers

Medium	Solubility (mg/mL)
Aqueous Buffer (pH 1-7.4)	0.002 - 0.003
Fasted State Simulated Intestinal Fluid (FaSSIF)	0.009
Fed State Simulated Intestinal Fluid (FeSSIF)	0.145

Data sourced from ACS Publications.[\[5\]](#)

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of BMS-986195 by Solvent Evaporation (Illustrative Example)

This is a generalized protocol and requires optimization for BMS-986195.

- Materials:
 - BMS-986195
 - Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
 - Organic solvent (e.g., dichloromethane, methanol, or a mixture)
- Procedure:

1. Dissolve BMS-986195 and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
2. Ensure complete dissolution to form a clear solution.
3. Evaporate the solvent using a rotary evaporator under reduced pressure.
4. Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
5. The resulting solid is the amorphous solid dispersion. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.

Protocol 2: Preparation of a Lipid-Based Formulation of BMS-986195 (Illustrative Example)

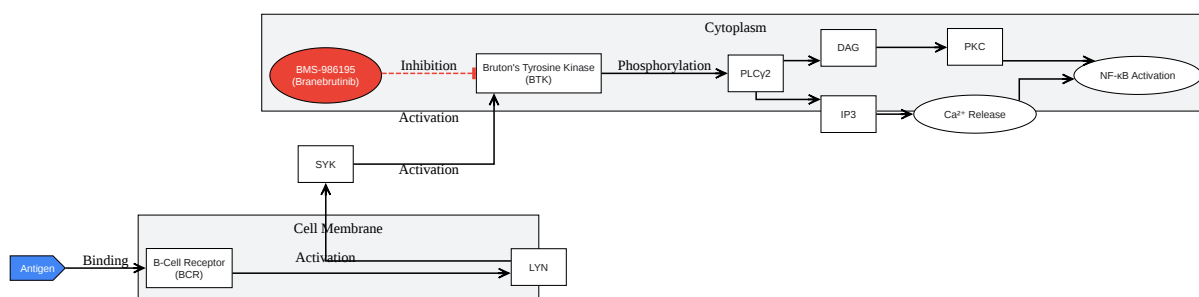
This is a generalized protocol and requires optimization for BMS-986195.

- Materials:
 - BMS-986195
 - Lipid carrier (e.g., medium-chain triglycerides like Capryol™ 90)
 - Surfactant (e.g., Cremophor® EL, Kolliphor® RH40)
 - Co-solvent (e.g., Transcutol® HP, PEG 400)
- Procedure:
 1. Weigh the required amounts of the lipid carrier, surfactant, and co-solvent into a glass vial.
 2. Heat the mixture to approximately 40-60°C to ensure homogeneity.
 3. Add the BMS-986195 to the vehicle and stir until completely dissolved. Sonication can be used to aid dissolution.

- The resulting solution is a self-emulsifying drug delivery system (SEDDS) or a lipid solution, depending on the composition. The formulation should be clear and visually free of particles.
- Characterize the formulation by assessing its self-emulsification properties upon dilution in an aqueous medium.

Visualizations

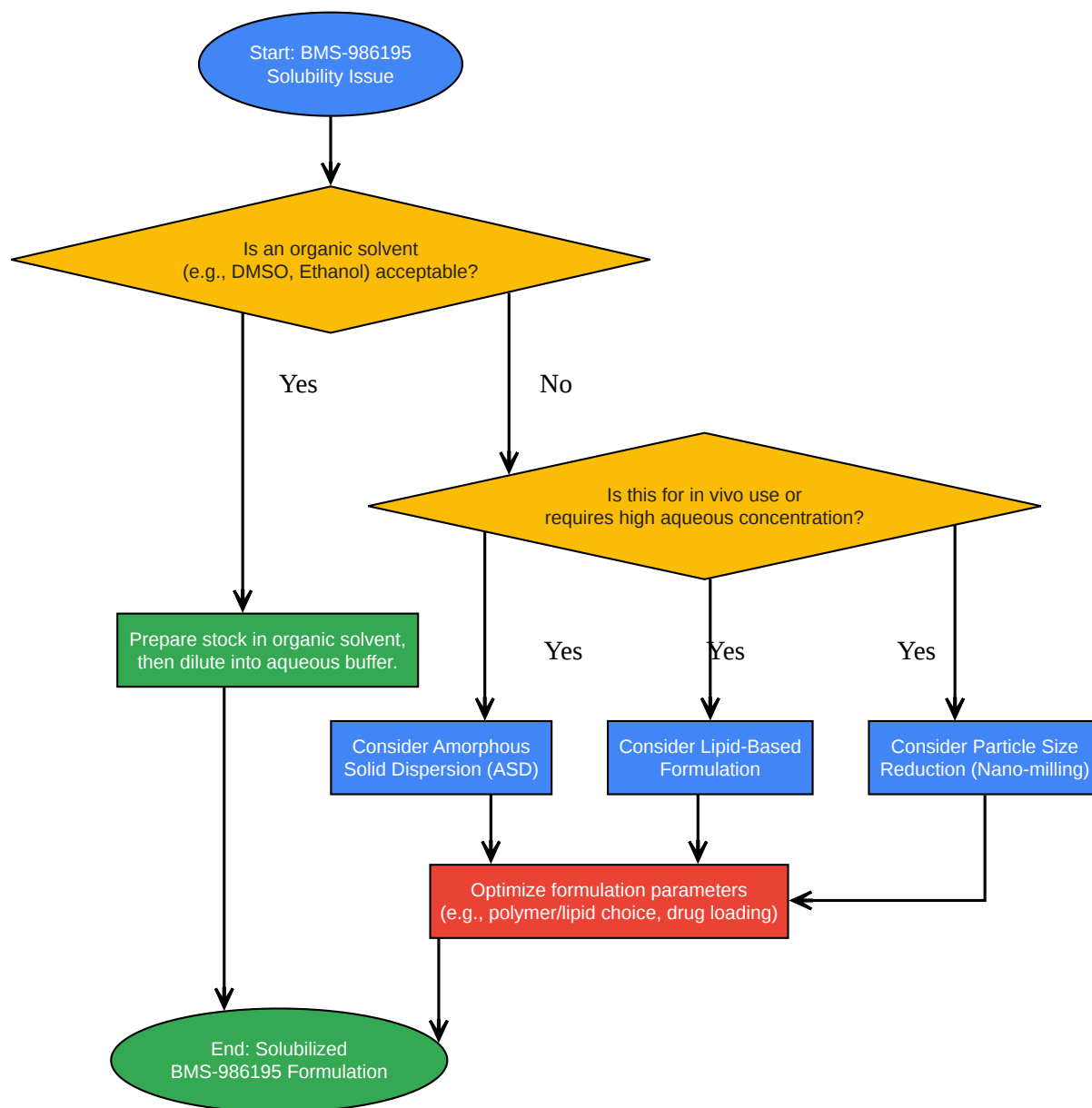
BMS-986195 Mechanism of Action: Inhibition of the BTK Signaling Pathway



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Caption: Inhibition of the BTK signaling pathway by BMS-986195.

Troubleshooting Workflow for BMS-986195 Solubility Issues



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Caption: A logical workflow for addressing BMS-986195 solubility challenges.

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